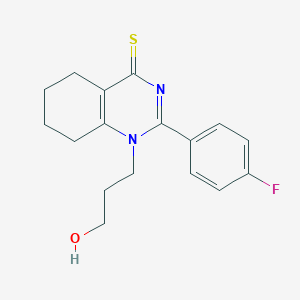

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-13-8-6-12(7-9-13)16-19-17(22)14-4-1-2-5-15(14)20(16)10-3-11-21/h6-9,21H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFPRBLYNSDQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinazoline core, followed by the introduction of the fluorophenyl and hydroxypropyl groups. Common reagents used in these reactions include fluorobenzene derivatives, propylene oxide, and various catalysts to facilitate the formation of the thione group. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the hydroxypropyl group can improve its solubility and bioavailability. The hexahydroquinazoline-thione core is crucial for its biological activity, potentially interacting with cellular proteins and affecting various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Impact of Fluorine vs. Chlorine: Fluorine in the target compound likely improves metabolic stability compared to chlorine analogs (e.g., 1-(4-chlorophenyl)-2-(methylamino)-1-propanone), which are more prone to oxidative degradation .

Core Structure Differences: The hexahydroquinazoline core provides conformational rigidity, which may enhance receptor selectivity compared to flexible chains in pentanone or indole derivatives.

Research Findings and Limitations

- Pharmacokinetics: No direct pharmacokinetic data exists for the target compound. However, fluorinated quinazolines generally exhibit longer half-lives than non-fluorinated analogs due to reduced CYP450-mediated metabolism .

- Biological Activity: Analogous compounds (e.g., pyrrolidinyl-substituted derivatives) show affinity for sigma-1 receptors or monoamine transporters, suggesting possible neuropsychiatric applications for the target molecule .

- Contradictions : highlights structural diversity but lacks quantitative data (e.g., IC50, solubility values), limiting direct mechanistic comparisons.

Biologische Aktivität

2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H20F N3OS

- Molecular Weight : 307.41 g/mol

- CAS Number : 899977-42-5

The compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential anti-inflammatory properties. It has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which suggests a role in enhancing inhibitory neurotransmission. This mechanism is crucial for developing treatments for anxiety and seizure disorders .

Pharmacological Effects

- Neuropharmacology : The compound's interaction with the GABA-A receptor indicates its potential as an anxiolytic and anticonvulsant agent. Studies have shown that similar compounds can lead to increased GABAergic activity, resulting in sedative effects.

- Anti-inflammatory Activity : Preliminary studies suggest that hexahydroquinazoline derivatives may exhibit anti-inflammatory properties, potentially aiding in conditions such as arthritis or other inflammatory diseases.

Case Studies

- GABA-A Receptor Modulation : A study highlighted the efficacy of related compounds in modulating GABA-A receptor activity, demonstrating significant anxiolytic effects in animal models . The structural modifications in the hexahydroquinazoline series were shown to enhance metabolic stability and reduce hepatotoxicity compared to traditional agents like alpidem.

- Metabolic Stability : Another important aspect evaluated was the metabolic stability of the compound when tested against human liver microsomes (HLMs). The findings indicated that certain derivatives maintained a higher percentage of unmetabolized parent compound after incubation, suggesting improved pharmacokinetic profiles .

Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.